molecular formula C11H15BrN2O B1445350 N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide CAS No. 1266227-14-8

N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide

Cat. No. B1445350
M. Wt: 271.15 g/mol
InChI Key: NSHIJWZNMMEKJA-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide, also known as 5-bromopyridine-3-yl-3,3-dimethylbutanamide, is a heterocyclic compound that has been studied for its potential use in scientific research. This compound has been shown to possess a wide range of properties, including antioxidant, anti-inflammatory, and antifungal activities. It has also been studied for its potential use in drug development, as it has been found to be a promising starting material for the synthesis of various drugs.

Scientific Research Applications

Applications in Photodynamic Therapy

One significant application of brominated compounds is in enhancing the efficacy of photodynamic therapy (PDT), particularly in treating skin conditions. Pretreatment methods to improve the clinical outcome of PDT have been studied, focusing on optimizing intralesional protoporphyrin IX content. Such approaches include using penetration enhancers and temperature manipulation during the application of 5-aminolaevulinic acid, which is crucial for effective PDT treatment (Gerritsen et al., 2008).

Brominated Flame Retardants

Brominated compounds are also widely used as flame retardants in various consumer goods and materials. The review by Zuiderveen et al. (2020) critically summarizes the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food. This study highlights the importance of research on the environmental fate and toxicity of these compounds, emphasizing the significant knowledge gaps and the need for more comprehensive monitoring and analytical methods to understand their impact better (Zuiderveen et al., 2020).

properties

IUPAC Name

N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c1-11(2,3)5-10(15)14-9-4-8(12)6-13-7-9/h4,6-7H,5H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHIJWZNMMEKJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301249848
Record name N-(5-Bromo-3-pyridinyl)-3,3-dimethylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301249848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide

CAS RN

1266227-14-8
Record name N-(5-Bromo-3-pyridinyl)-3,3-dimethylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1266227-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Bromo-3-pyridinyl)-3,3-dimethylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301249848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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